molecular formula C16H16N2 B13467330 (E,E)-bis(2-phenylethylidene)hydrazine

(E,E)-bis(2-phenylethylidene)hydrazine

Cat. No.: B13467330
M. Wt: 236.31 g/mol
InChI Key: AWUHLGUEEHWGBB-HBKJEHTGSA-N
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Description

(E,E)-bis(2-phenylethylidene)hydrazine is an organic compound characterized by its hydrazine core flanked by two phenylethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-bis(2-phenylethylidene)hydrazine typically involves the condensation reaction between hydrazine and 2-phenylethylidene derivatives. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired (E,E) isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E,E)-bis(2-phenylethylidene)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.

    Substitution: The phenylethylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydrazones, while substitution reactions could produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (E,E)-bis(2-phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine core can form stable complexes with various substrates, influencing biochemical and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethylidene)hydrazine
  • (E)-1-(2,4-Dinitrophenyl)-2-(2-phenylethylidene)hydrazine

Uniqueness

(E,E)-bis(2-phenylethylidene)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(E)-2-phenyl-N-[(E)-2-phenylethylideneamino]ethanimine

InChI

InChI=1S/C16H16N2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+

InChI Key

AWUHLGUEEHWGBB-HBKJEHTGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/N=C/CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=NN=CCC2=CC=CC=C2

Origin of Product

United States

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